molecular formula C9H11N3O2 B3042541 N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine CAS No. 64679-69-2

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

Cat. No. B3042541
CAS RN: 64679-69-2
M. Wt: 193.2 g/mol
InChI Key: YYUSZTQRCCAPDJ-GQCTYLIASA-N
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Description

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is an organic compound with the chemical formula C9H11N3O2 . It appears as a yellow crystal or powder .


Synthesis Analysis

The synthesis of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” typically involves the following steps :

  • Finally, under the catalysis of acetic acid, 3-nitro-4-vinylpyridine reacts with methylamine to produce the final product .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is based on its chemical formula, C9H11N3O2 .


Chemical Reactions Analysis

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” can be used as an intermediate in organic synthesis for the preparation of other compounds . It can also be used in research and development in the fields of pesticides and pharmaceuticals .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” has the following properties :

Scientific Research Applications

Safety And Hazards

“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is a chemical substance and its potential hazards should be noted . During handling and storage, it is necessary to avoid contact with strong oxidants, strong acids, and strong bases, and to avoid fire and high temperatures . Appropriate personal protective equipment, such as gloves, safety glasses, and protective clothing, should be worn during operation . If it comes into contact with skin or eyes, it should be immediately rinsed with plenty of water and medical assistance should be sought . When using or handling this compound, appropriate laboratory safety operating procedures should be followed, and waste should be properly disposed of .

properties

IUPAC Name

(E)-N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUSZTQRCCAPDJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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